Stereoselective Antiviral Activity: S-Chloroquine Demonstrates 27% Greater Potency Against SARS-CoV-2 Compared to R-Chloroquine
In a Biosafety Level 3 laboratory study directly comparing purified enantiomers, S-chloroquine (S-CQ) exhibited 27% greater antiviral activity against live SARS-CoV-2 virus compared to R-chloroquine (R-CQ) [1]. This stereoselective difference has direct implications for research using racemic chloroquine phosphate, as clinical outcomes represent the collective manifestation of two pharmacodynamically distinct enantiomers [1].
| Evidence Dimension | Antiviral activity against SARS-CoV-2 (relative potency) |
|---|---|
| Target Compound Data | S-chloroquine: 27% more active than R-chloroquine |
| Comparator Or Baseline | R-chloroquine: baseline (100%) |
| Quantified Difference | S-CQ is 27% more active than R-CQ |
| Conditions | Biosafety Level 3 laboratory; live SARS-CoV-2 virus in vitro |
Why This Matters
Researchers using racemic chloroquine phosphate must account for enantiomer-specific activity differences when interpreting in vitro antiviral data and designing stereochemically-aware studies.
- [1] Li G, Sun J, Li Y, et al. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. 2020:2020.05.26.114033. View Source
